RO5126766 was developed through iterative rounds of chemical modification from an initial hit compound identified during high-throughput screening aimed at inducing the expression of the cell-cycle inhibitor p27. The development process involved extensive structure-activity relationship studies to optimize its efficacy against specific kinases involved in tumorigenesis .
RO5126766 is classified as a small molecule inhibitor and specifically targets the Raf and MEK kinases within the MAPK signaling pathway. Its mechanism of action involves allosteric inhibition, which is distinct from traditional ATP-competitive inhibitors, allowing it to effectively modulate kinase activity without competing for ATP binding sites .
The synthesis of RO5126766 involves several key steps that utilize various organic chemistry techniques. The compound is typically synthesized through a series of reactions starting from simpler precursors, which undergo transformations such as alkylation, acylation, and cyclization.
RO5126766 has a complex molecular structure characterized by multiple aromatic rings and functional groups that facilitate its interaction with target kinases. The specific arrangement of atoms contributes to its inhibitory activity against Raf and MEK kinases.
RO5126766 undergoes various chemical reactions during its synthesis, including:
The reactions are typically monitored using thin-layer chromatography and confirmed through mass spectrometry to ensure successful synthesis and purity .
RO5126766 exerts its pharmacological effects by binding to the Raf kinase domain, leading to a conformational change that inhibits its activity. This inhibition subsequently affects downstream signaling pathways involving MEK and ERK, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells.
RO5126766 is primarily investigated for its application in cancer therapy targeting tumors with aberrations in the RAS/RAF/MAPK pathway. Its dual inhibition mechanism makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy while overcoming resistance mechanisms commonly observed with single-agent therapies.
Current research focuses on clinical trials assessing its effectiveness in various malignancies, including melanoma and colorectal cancer, where RAS mutations are prevalent . Additionally, studies are exploring its potential use in combination with other chemotherapeutic agents to improve outcomes in resistant cancer types .
RO5126766 (also known as CH5126766, VS-6766, or Avutometinib) represents a first-in-class small molecule inhibitor with a unique mechanism of dual RAF and MEK inhibition. Unlike sequential targeting with separate RAF and MEK inhibitors, RO5126766 simultaneously engages both kinases within the MAPK pathway through a distinctive molecular mechanism centered on stabilizing a specific protein complex conformation. This approach fundamentally disrupts signal transduction through the RAF-MEK-ERK cascade, offering distinct advantages in tumors driven by challenging oncogenic drivers like RAS or non-V600 BRAF mutations [1] [2] [4].
The inhibitory power of RO5126766 originates from its precise binding within the allosteric site of MEK1/2. Structural analyses reveal that RO5126766 binds adjacent to, but distinct from, the ATP-binding pocket of MEK. This binding site involves key residues in the αC-helix, the catalytic loop, and a hydrophobic pocket formed by residues such as Met143, Met219, Ala220, and Phe223 [8]. Crucially, RO5126766 binding induces a specific conformational change in MEK.
This induced conformation enhances MEK's affinity for RAF kinases (including BRAF, BRAFV600E, and CRAF). Surface plasmon resonance (SPR) studies demonstrate that RO5126766 binding increases the binding affinity between MEK and RAF proteins by 10-100 fold compared to the unbound state [2]. Instead of merely blocking the active site, RO5126766 traps MEK in a state where it forms an unusually stable, catalytically inactive complex with RAF. This complex prevents the dissociation of the RAF-MEK heterodimer, effectively sequestering both kinases in a non-productive state. The inhibitor acts as a "molecular glue," stabilizing an interaction that halts the phosphorylation cycle essential for pathway activation [2] [4] [6].
Table 1: Inhibitory Profile of RO5126766 Against Key Kinase Targets
Target Kinase | IC₅₀ (nM) | Functional Consequence |
---|---|---|
BRAFV600E | 8.2 ± 0.0015 | Direct inhibition of mutant BRAF kinase activity |
CRAF | 56 ± 0.016 | Inhibition of wild-type CRAF kinase activity |
BRAF (Wild-Type) | 190 ± 0.003 | Inhibition of wild-type BRAF kinase activity |
MEK1/2 | 160 ± 0.043 | Allosteric inhibition preventing ERK activation and RAF-mediated MEK phosphorylation |
Conventional ATP-competitive MEK inhibitors (e.g., trametinib, PD0325901) bind MEK and prevent it from phosphorylating its substrate ERK. However, a critical limitation of these inhibitors is their induction of a feedback loop: by relieving ERK-dependent negative feedback on RAF, they cause increased RAF-dependent phosphorylation of MEK itself (typically at S218/S222 for MEK1). This paradoxical MEK phosphorylation can limit the depth and durability of pathway suppression [2] [3].
RO5126766 exhibits a fundamentally different mechanism. Its binding induces a specific conformational change in MEK, locking it in a state where its own activation loop (containing the Ser218/Ser222 phosphorylation sites) becomes structurally inaccessible to RAF kinases [2] [8]. Consequently, RO5126766-bound MEK cannot be phosphorylated by RAF. This is a critical distinction from standard MEK inhibitors. Biochemical assays confirm that while PD0325901 treatment leads to a marked increase in phospho-MEK levels in cells, RO5126766 treatment results in a profound decrease in both phospho-MEK and phospho-ERK levels [2].
Furthermore, the stable RAF-MEK complex formed under RO5126766 inhibition prevents the release of activated MEK, which is necessary for downstream ERK activation. The inhibitor essentially turns MEK into a dominant-negative inhibitor of RAF kinase activity. This dual action – preventing MEK's phosphorylation and preventing MEK from activating ERK – results in a more profound and sustained suppression of the MAPK pathway output compared to standard MEK inhibitors, particularly in contexts with high upstream signaling flux, such as RAS-mutant tumors [2] [4] [6].
A significant challenge in targeting the MAPK pathway, especially in RAS-mutant cancers, is the phenomenon of "pathway reactivation" or limited suppression seen with single-agent RAF or MEK inhibitors. RAS mutations (NRAS, KRAS, HRAS) lead to constitutive GTP-bound RAS that persistently activates RAF dimers. Similarly, non-V600 BRAF mutations (Class II and III) often function as dimers dependent on upstream RAS signaling or exhibit intrinsic dimeric activity [6].
RO5126766 demonstrates superior efficacy in these challenging contexts due to its unique mechanism:
Table 2: Efficacy of RO5126766 in Preclinical Models of RAS/RAF-Mutant Cancers
Cell Line/Model | Genetic Alteration | Key Finding | Citation |
---|---|---|---|
SK-MEL-2 | NRAS Q61R | Induced G1 cell cycle arrest; reduced colony formation > PD0325901; suppressed tumor growth in xenografts | [1] [4] |
HCT116 | KRAS G13D | IC₅₀ = 40-53 nM (proliferation); superior colony formation inhibition vs. MEK inhibitor | [1] [4] |
SW480 | KRAS G12V | IC₅₀ = 46 nM (proliferation) | [4] |
A549 | KRAS G12S | IC₅₀ = 1.24 µM (proliferation); suppressed MEK reactivation | [1] [4] |
MIAPaCa-2 | KRAS G12C | IC₅₀ = 40 nM (proliferation) | [4] |
C32 Xenograft | BRAFV600E | ED₅₀ = 0.09 mg/kg (tumor growth inhibition) | [4] |
SK-MEL-28 | BRAF V600E | IC₅₀ = 65 nM (proliferation) | [4] |
The preclinical efficacy translates to clinical activity. Phase I studies using intermittent dosing schedules (e.g., 4.0 mg twice weekly) of RO5126766 (VS-6766) demonstrated objective responses and disease control in patients with diverse solid tumors and multiple myeloma harboring mutations in KRAS, NRAS, BRAF (non-V600), and MEK, confirming the ability of this dual inhibitor to achieve clinically meaningful pathway suppression in these genetically defined populations where single-agent RAF or MEK inhibitors have shown limited activity [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0